

# Technical Guide to the Spectral Analysis of 4-Pentylic Acid Ethyl Ester

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## Compound of Interest

Compound Name: 4-Pentylic acid ethyl ester

Cat. No.: B153187

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This document provides a comprehensive overview of the expected spectral data for **4-pentylic acid ethyl ester** (ethyl pent-4-ynoate). While a complete set of experimentally-derived spectra for this specific compound is not readily available in public databases, this guide synthesizes data from its parent compound, 4-pentylic acid, and established principles of organic spectroscopy to present a detailed, predictive analysis. The methodologies for obtaining such data are also outlined to assist researchers in their own analytical workflows.

## Data Presentation: Predicted and Comparative Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-pentylic acid ethyl ester**. These predictions are based on the known spectral data of 4-pentylic acid<sup>[1]</sup><sup>[2]</sup> and the well-established effects of esterification on spectral features.

### Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is predicted to show signals corresponding to the five distinct proton environments in the molecule. Chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) and are predicted for a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-1' (CH <sub>3</sub> -CH <sub>2</sub> )	~1.25	Triplet (t)	~7.1	3H
H-5 (C≡C-H)	~1.98	Triplet (t)	~2.6	1H
H-3 (-CH <sub>2</sub> -C≡CH)	~2.45	Triplet of doublets (td)	J ≈ 7.0, 2.6	2H
H-2 (-CH <sub>2</sub> -C=O)	~2.55	Triplet (t)	~7.0	2H
H-2' (O-CH <sub>2</sub> -CH <sub>3</sub> )	~4.15	Quartet (q)	~7.1	2H

Prediction based on analysis of 4-pentynoic acid[2] and standard ethyl ester chemical shifts.

#### Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum is expected to display seven unique carbon signals. Chemical shifts are provided in parts per million (ppm).

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1' (CH <sub>3</sub> -CH <sub>2</sub> )	~14.2
C-3 (-CH <sub>2</sub> -C≡CH)	~14.5
C-2 (-CH <sub>2</sub> -C=O)	~33.5
C-2' (O-CH <sub>2</sub> -CH <sub>3</sub> )	~60.5
C-5 (C≡C-H)	~69.5
C-4 (-C≡CH)	~82.5
C-1 (C=O)	~172.0

Prediction based on analysis of 4-pentynoic acid[2] and known ester carbonyl shifts.

### Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the presence of the terminal alkyne and the ester functional groups.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
C≡C-H stretch (Terminal Alkyne)	~3300	Strong, sharp
C-H stretch (sp <sup>3</sup> )	2980 - 2850	Medium
C≡C stretch	2100 - 2200	Weak to medium
C=O stretch (Ester)	1750 - 1735	Strong
C-O stretch (Ester)	1300 - 1000	Strong

Expected ranges are based on standard IR correlation tables for esters and alkynes[3][4][5].

### Expected Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion (M<sup>+</sup>) is expected at m/z = 126. Key fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement.

m/z	Proposed Fragment	Notes
126	$[C_7H_{10}O_2]^+$	Molecular Ion ( $M^+$ )
97	$[M - C_2H_5]^+$	Loss of the ethyl group
81	$[M - OC_2H_5]^+$	Loss of the ethoxy radical, a common fragmentation for ethyl esters <sup>[6]</sup>
55	$[C_4H_3O]^+$ or $[C_3H_3O]^+$	Resulting from further fragmentation
43	$[C_2H_3O]^+$	Acetyl cation
29	$[C_2H_5]^+$	Ethyl cation

Fragmentation predictions are based on general rules for ester fragmentation<sup>[6][7]</sup> and analysis of the 4-pentynoic acid mass spectrum<sup>[1]</sup>.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a liquid sample such as **4-pentynoic acid ethyl ester**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of the liquid **4-pentynoic acid ethyl ester** for  $^1H$  NMR, or 50-100 mg for  $^{13}C$  NMR, into a clean, dry vial<sup>[8]</sup>.
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) containing an internal standard (e.g., 0.03% TMS).
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
  - Cap the NMR tube securely. The final sample height should be at least 50 mm<sup>[9]</sup>.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Optimize the magnetic field homogeneity by shimming the sample[9].
  - Acquire the  $^1\text{H}$  NMR spectrum, typically using a 400 MHz or higher field instrument. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, use a wider spectral width and a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ [8].
  - Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent. If necessary, polish them with a suitable material or rinse with a dry, volatile solvent like acetone[10][11].
  - Using a pipette, place one or two drops of neat **4-pentynoic acid ethyl ester** onto the surface of one salt plate.
  - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates[10].
- Data Acquisition:
  - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> absorptions.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>) is generated. After analysis, clean the salt plates thoroughly with a dry solvent.

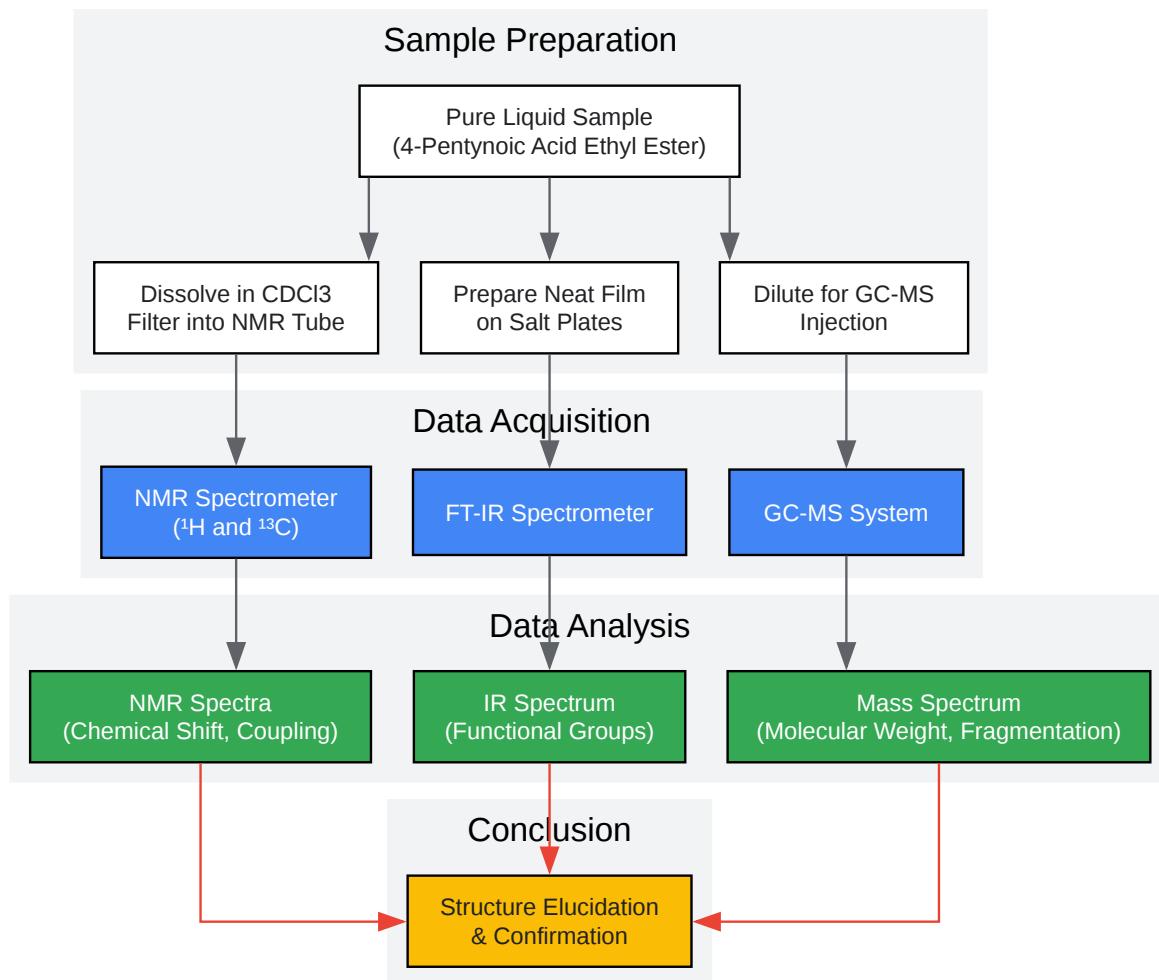
### 3. Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
  - This protocol assumes a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is ideal for volatile liquids.
  - Inject a dilute solution of the sample (e.g., 1  $\mu$ L of a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate) into the GC inlet.
  - The sample is vaporized and separated on the GC column. The eluent from the column is directed into the ion source of the mass spectrometer[12].
  - In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[13].
- Mass Analysis and Detection:
  - The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of an organic compound using multiple spectroscopic techniques.

### Workflow for Spectroscopic Analysis



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